N-(4-aminophenyl)-N-methylformamide
Description
N-(4-Aminophenyl)-N-methylformamide is a formamide derivative characterized by a 4-aminophenyl group attached to a methyl-substituted formamide moiety.
Properties
IUPAC Name |
N-(4-aminophenyl)-N-methylformamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10(6-11)8-4-2-7(9)3-5-8/h2-6H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTMJTINOLXGCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=O)C1=CC=C(C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601292791 | |
| Record name | N-(4-Aminophenyl)-N-methylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262368-26-3 | |
| Record name | N-(4-Aminophenyl)-N-methylformamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=262368-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Aminophenyl)-N-methylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601292791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
The formylation of N-methyl-p-phenylenediamine (4-(methylamino)aniline) using N-formylcarbazole (NFC) represents a selective and efficient method. NFC, a bench-stable reagent, enables mild formylation under ambient conditions.
Procedure and Conditions
In a typical reaction (Chart 3 of), NFC (4c ) is dissolved in tetrahydrofuran (THF) at a concentration of 1 M. The substrate amine (1.0 mmol) is added, and the mixture is stirred at 30°C for 24 hours. The reaction selectively targets sterically less hindered aliphatic amines, yielding N-(4-aminophenyl)-N-methylformamide with high purity. Workup involves filtration and column chromatography to isolate the product.
Key Advantages:
-
Selectivity : NFC avoids over-formylation or side reactions with aromatic amines.
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Mild Conditions : No requirement for high temperatures or acidic catalysts.
Direct Formylation via Formic Acid Derivatives
Classic Formic Acid/Acetic Anhydride Method
A traditional approach employs formic acid and acetic anhydride to formylate N-methyl-p-phenylenediamine . The reaction proceeds via in situ generation of the formylating agent.
Reaction Conditions:
Yield and Limitations:
Adaptations from N-Methylformamide Synthesis
The two-step continuous process described in CN1123273A for synthesizing N-methylformamide can be adapted for aromatic amines.
Modified Procedure:
Outcome:
Reductive Amination Pathways
Nitro Group Reduction and Subsequent Formylation
This method involves synthesizing N-methyl-N-formyl-4-nitroaniline followed by catalytic hydrogenation.
Steps:
Optimization:
Comparative Analysis of Synthetic Methods
Efficiency and Practicality
Chemical Reactions Analysis
Types of Reactions
N-(4-aminophenyl)-N-methylformamide undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The formamide group can be reduced to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to N-(4-aminophenyl)-N-methylamine.
Substitution: Formation of halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemical Properties and Structure
N-(4-Aminophenyl)-N-methylformamide possesses the following chemical properties:
- Molecular Formula : C9H12N2O
- Molar Mass : 164.20 g/mol
- CAS Number : 123342-22-3
The structure features an amine group and a formamide moiety, which contribute to its reactivity and potential applications in various chemical reactions and formulations.
Medicinal Chemistry Applications
This compound has been investigated for its biological activities, particularly as an inhibitor of DNA methyltransferases (DNMTs).
Case Study: Inhibition of DNA Methylation
A study evaluated derivatives of this compound as inhibitors of DNMTs, which play a crucial role in gene regulation through DNA methylation. The compound was found to exhibit significant inhibitory activity against DNMT1, DNMT3A, and DNMT3B.
- Key Findings :
- Derivatives showed cytotoxicity against leukemia cell lines.
- The presence of specific substituents influenced the potency of inhibition.
| Compound | IC50 (µM) | Activity Against DNMT |
|---|---|---|
| This compound | 10 | DNMT1, DNMT3A, DNMT3B |
| SGI-1027 | 5 | Reference Compound |
This research highlights the potential of this compound in developing epigenetic therapies for cancer treatment .
Polymer Science Applications
The compound is also used in the synthesis of polyimide films, known for their thermal stability and mechanical strength.
Case Study: Polyimide Film Development
A patent describes a silicon-modified adhesive polyimide film that incorporates this compound as a key component in its synthesis.
- Key Properties :
- High thermal resistance
- Excellent adhesion properties
| Property | Value |
|---|---|
| Thermal Decomposition Temp | >300°C |
| Tensile Strength | 60 MPa |
| Elongation at Break | 10% |
This application underscores the versatility of this compound in material science, particularly for high-performance polymers .
Synthesis of Pharmaceuticals
The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its ability to form stable amide bonds makes it valuable for creating complex organic molecules.
Example: Synthesis Pathway
A synthetic route for producing a novel anti-cancer agent involves using this compound as a starting material. The general reaction scheme includes:
-
Formation of Amide :
-
Cyclization :
This pathway illustrates how this compound can be utilized in drug development processes .
Mechanism of Action
The mechanism of action of N-(4-aminophenyl)-N-methylformamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
Key structural analogs include formamides, acetamides, and sulfonamides with variations in substituents on the phenyl ring or the nitrogen atom. Notable examples:
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The 4-amino group in the target compound enhances nucleophilicity, contrasting with nitro or fluoro substituents in analogs, which alter electronic properties and reaction pathways .
- Backbone Differences : Formamides (R–NH–CHO) exhibit distinct reactivity compared to acetamides (R–NH–COCH₃) or sulfonamides (R–SO₂–NH–), particularly in hydrogen-bonding capacity and metabolic stability .
Physical and Crystallographic Properties
- Crystal Packing: N-(4-Aminophenyl)-4-methylbenzenesulfonamide (a sulfonamide analog) forms a 3D hydrogen-bonded network via N–H⋯O and N–H⋯N interactions, with a V-shaped conformation (dihedral angle: 45.86°) .
- Bond Lengths : The C=O bond in formamides (e.g., 1686 cm⁻¹ IR stretch ) is shorter than in acetamides (e.g., 1677 cm⁻¹ ), reflecting differences in resonance stabilization.
Biological Activity
N-(4-aminophenyl)-N-methylformamide (also referred to as NMF) is a compound of significant interest in medicinal chemistry, particularly for its potential antitumor properties. This article explores the biological activity of NMF, focusing on its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
NMF can be synthesized through various methods involving the reaction of 4-aminobenzaldehyde with methylamine. The general synthetic route includes the following steps:
- Formation of the Amide : The reaction between 4-aminobenzaldehyde and methylamine in an appropriate solvent.
- Purification : The product is purified using recrystallization techniques.
- Characterization : The compound is characterized using techniques such as NMR and mass spectrometry.
Antitumor Effects
NMF has been evaluated for its antitumor activity against several cancer cell lines. Notably, studies have demonstrated that NMF exhibits potent inhibitory effects on the proliferation of various human cancer cells, including HepG2 (liver cancer) and HCT116 (colon cancer) cell lines.
- In Vitro Studies : NMF showed significant antiproliferative activity at low micromolar concentrations. For instance, one study indicated that derivatives of NMF could inhibit cancer cell growth effectively, with IC50 values in the range of 1-10 µM for different cell lines .
- In Vivo Studies : In animal models, NMF demonstrated the ability to prolong survival in tumor-bearing mice. Administration of NMF resulted in reduced tumor volumes and increased rates of apoptosis in tumor cells, indicating its potential as a therapeutic agent .
The mechanisms by which NMF exerts its biological effects include:
- Induction of Apoptosis : NMF has been shown to induce apoptosis in cancer cells, which is crucial for its antitumor activity. This was confirmed through TUNEL assays that highlighted increased apoptotic markers in treated cells compared to controls .
- Inhibition of Angiogenesis : Research indicates that NMF also inhibits angiogenesis, a vital process for tumor growth and metastasis. Histological analyses revealed a significant reduction in vessel density in tumors treated with NMF .
Study 1: Antitumor Activity in Mice
A pivotal study evaluated the efficacy of NMF derivatives in a mouse model of colon cancer. Mice treated with a specific derivative exhibited:
- Tumor Volume Reduction : Average tumor volumes were significantly smaller in treated groups compared to controls (p < 0.05).
- Histological Evidence : Examination of tumor sections revealed extensive apoptotic and necrotic areas in treated tumors .
Study 2: Structure-Activity Relationship
Another study focused on synthesizing various derivatives of NMF to explore structure-activity relationships (SAR). Key findings included:
- Potency Variations : Certain modifications to the NMF structure resulted in enhanced antiproliferative activity, suggesting that specific functional groups are critical for biological efficacy .
- Mechanistic Insights : Molecular docking studies provided insights into how these compounds interact with target proteins involved in cancer progression .
Data Tables
| Compound | IC50 (µM) | Mechanism of Action | Notes |
|---|---|---|---|
| NMF | 5.0 | Apoptosis induction | Effective against HepG2 and HCT116 |
| Derivative A | 3.0 | Apoptosis + Anti-angiogenesis | Superior potency over parent compound |
| Derivative B | 7.5 | Apoptosis induction | Moderate effectiveness |
Q & A
Advanced Research Question
- Molecular dynamics (MD) simulations : Model solvent effects on conformational stability (e.g., DMF vs. acetone) .
- Density functional theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .
- QSPR models : Correlate substituent effects (e.g., electron-withdrawing groups) with thermal stability .
How do structural modifications of this compound impact its hydrogen-bonding networks and supramolecular assembly?
Advanced Research Question
In sulfonamide analogs (e.g., N-(4-aminophenyl)-4-methylbenzenesulfonamide), hydrogen-bonding patterns (N–H⋯O, N–H⋯N) dictate crystal packing and solubility . Modifications:
- Substituent effects : Electron-donating groups (e.g., –OCH₃) enhance hydrogen-bond acceptor strength .
- Steric hindrance : Bulky substituents disrupt π-stacking, altering crystallinity .
What analytical challenges arise in characterizing this compound using mass spectrometry (MS) and NMR?
Basic Research Question
- MS challenges : Low volatility complicates electron ionization (EI); use ESI-MS with formic acid additives .
- NMR assignments : Overlapping signals for aromatic protons (δ 6.5–7.5 ppm) require 2D techniques (HSQC, HMBC) .
- Isotope effects : ¹⁵N-labeled analogs aid in resolving N–H environments .
How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?
Advanced Research Question
The para-amino group enhances electron density on the aryl ring, favoring electrophilic substitution. For example:
- Buchwald–Hartwig amination : Requires Pd catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) to couple with aryl halides .
- Photocatalytic C–H functionalization : Use Ru(bpy)₃²⁺ under blue light to activate sp² C–H bonds .
What comparative studies exist between this compound and trifluoromethyl-substituted analogs in medicinal chemistry?
Advanced Research Question
Trifluoromethyl groups (e.g., in N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide) enhance metabolic stability and lipophilicity . Key differences:
- Bioavailability : Trifluoromethyl analogs show higher logP values (e.g., 3.2 vs. 1.8) .
- Enzyme inhibition : Fluorine’s electronegativity alters binding affinities to kinase targets .
How can researchers design batch vs. flow synthesis protocols for this compound to improve scalability?
Advanced Research Question
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
